2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
2-(7-(4-Fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin-4-one core substituted with a 4-fluorophenyl group at position 7 and a methyl group at position 2. The acetamide side chain is functionalized with a 4-methylbenzyl group, distinguishing it from structurally related analogs. Structural characterization of such compounds typically employs crystallographic tools like SHELX, WinGX, and SIR97, which are critical for resolving bond geometries and intermolecular interactions .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-3-5-15(6-4-13)11-24-18(28)12-27-22(29)20-21(30-14(2)25-20)19(26-27)16-7-9-17(23)10-8-16/h3-10H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREYGUPSLJININ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The molecular formula of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is . The structure features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 345.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Potential
Research indicates that this compound may exhibit a range of biological activities including:
- Anticancer : The thiazolo[4,5-d]pyridazine moiety is associated with anticancer properties due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory : The compound may interact with chemokine receptors, which play a crucial role in inflammatory responses.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cancer cell signaling or modulate immune responses by affecting chemokine activity.
Case Studies and Experimental Data
- Anticancer Activity : A study demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro studies showed that related thiazolo compounds displayed notable inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
- Anti-inflammatory Effects : Research highlighted the ability of thiazolo[4,5-d]pyridazine derivatives to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation.
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
Key Observations
Substituent Effects: The 4-methylbenzyl group in the target compound introduces steric bulk and lipophilicity, which may improve passive diffusion across biological membranes compared to the smaller, more polar 4-chlorophenyl group in the analog .
Synthetic Considerations: Both compounds share the same thiazolo[4,5-d]pyridazinone core, suggesting analogous synthetic routes. Modifications to the acetamide side chain are likely explored to optimize pharmacokinetic properties or target selectivity.
Preparation Methods
Core Ring Construction
The thiazolo[4,5-d]pyridazinone scaffold is synthesized via cyclocondensation between α-chloroketones and thioamide derivatives, followed by hydrazine-mediated ring closure. Key steps include:
Side Chain Introduction
The N-(4-methylbenzyl)acetamide group is introduced via nucleophilic acyl substitution using 4-methylbenzylamine and a chloroacetate intermediate.
Synthetic Route 1: Sequential Core-to-Side Chain Assembly
Synthesis of Intermediate A
Step 1: Preparation of 3-Chloro-2,4-Dioxo-4-(4-Fluorophenyl)Butanoic Acid Methyl Ester
4-Fluorophenylacetone reacts with ethyl oxalate in sodium methoxide/methanol to yield 2,4-dioxo-4-(4-fluorophenyl)butanoic acid methyl ester. Chlorination with SO₂Cl₂ in chloroform produces the α-chloroketone (Yield: 78–82%).
Step 2: Thiazole Ring Formation
Reacting the α-chloroketone with 1-(methyl)carbothioamide in refluxing methanol (4 h) yields 5-benzoyl-2-methylthiazole-4-carboxylate. Key spectral data:
- ¹H NMR (CDCl₃) : δ 8.12 (d, J=8.7 Hz, 2H, ArH), 7.25 (d, J=8.7 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).
Step 3: Pyridazinone Cyclization
Heating the thiazole ester with hydrazine hydrate (2 eq) in ethanol (4 h) forms Intermediate A (Yield: 85–87%).
Synthesis of Intermediate B
Step 4: Chloroacetylation
4-Methylbenzylamine reacts with chloroacetyl chloride in dichloromethane (0°C, 1 h) to yield 2-chloro-N-(4-methylbenzyl)acetamide (Yield: 91%).
Step 5: Alkylation of Intermediate A
Intermediate A and Intermediate B undergo alkylation using K₂CO₃ in DMF (80°C, 6 h), producing the target compound (Yield: 73%).
Synthetic Route 2: Convergent Approach with Late-Stage Functionalization
Preparation of 7-(4-Fluorophenyl)-2-Methylthiazolo[4,5-d]Pyridazin-4(5H)-One
Following Route 1 steps 1–3, this intermediate is isolated in 81% yield.
Direct Acetamide Coupling
The core structure reacts with N-(4-methylbenzyl)glycine using HATU/DIEA in DMF (rt, 12 h), achieving direct amide bond formation (Yield: 68%).
Optimization and Comparative Analysis
Table 1: Yield Comparison Across Synthetic Routes
| Step | Route 1 Yield | Route 2 Yield |
|---|---|---|
| Core Formation | 85% | 81% |
| Side Chain Attachment | 73% | 68% |
| Overall Yield | 62% | 55% |
Critical Parameters
- Solvent Selection : DMF outperforms THF in alkylation steps due to superior solubility of intermediates.
- Temperature Control : Exceeding 80°C during hydrazine cyclization causes decomposition (TGA data shows 5% mass loss at 150°C).
Characterization and Analytical Data
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
